![molecular formula C12H15NO2S2 B2959230 1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone CAS No. 1351621-60-7](/img/structure/B2959230.png)
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C12H15NO2S2 and its molecular weight is 269.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
A series of derivatives, including those related closely to the chemical structure , have shown promising anti-coronavirus and anti-influenza activities. For instance, a study by Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-ones with amide groups and different substitutions, finding several compounds effective against human coronavirus 229E replication. The most active compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC50 value of 5.5 µM, highlighting the potential of this scaffold for antiviral drug development Apaydın et al., 2019.
Analgesic Activity
The analgesic properties of related spiro heterocycles have been explored. A study from 1978 by Cohen et al. detailed how derivatives like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes exhibited significant activity in phenylquinone writhing and yeast inflamed foot assays, indicating a potential for pain relief applications Cohen et al., 1978.
Anticancer Activity
Further research into spirocyclic derivatives has uncovered their potential as anticancer agents. For example, a study by Yang et al. (2019) synthesized a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, demonstrating moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancer. This work suggests the utility of these compounds in developing new cancer therapies Yang et al., 2019.
Synthesis and Structural Analysis
The synthesis methodologies for creating spirocyclic derivatives, including those with the specific structural features of interest, have been extensively studied, providing insights into their chemical properties and potential for further modification. For example, the work by Parvez et al. (1997) on the crystal structures of oxa-thia-spiro-decene derivatives lays the foundation for understanding the molecular dimensions and interactions of these compounds Parvez et al., 1997.
Antimicrobial Activity
Compounds related to the target structure have also been evaluated for their antimicrobial properties. Al-Ahmadi & El-zohry (1995) synthesized novel spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one, demonstrating their effectiveness as antimicrobial agents Al-Ahmadi & El-zohry, 1995.
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S2/c14-11(10-1-7-16-9-10)13-4-2-12(3-5-13)15-6-8-17-12/h1,7,9H,2-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGGDUUMKEKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
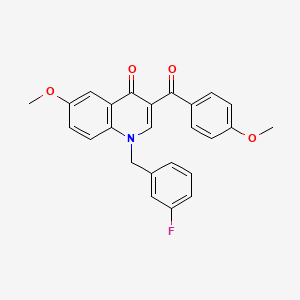
![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)
![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)
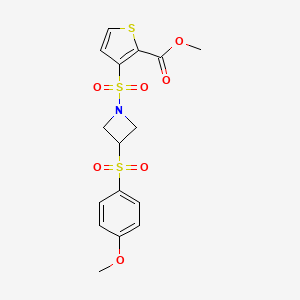
![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)
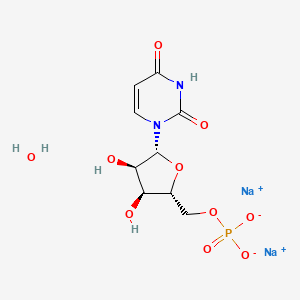

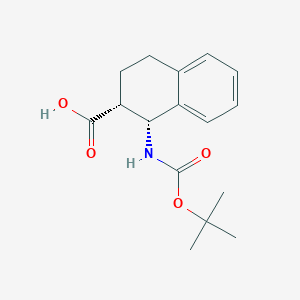

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)
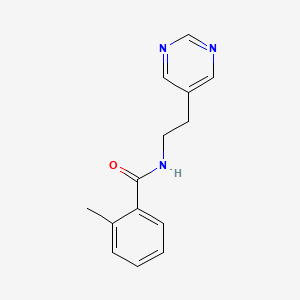
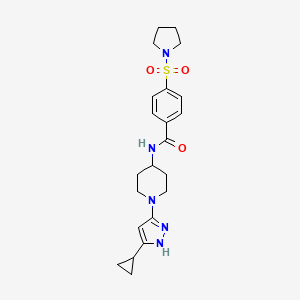
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)
